4-(4-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole
Overview
Description
4-(4-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H17ClN4O and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.1090889 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Antiradical Activities
A series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant and antiradical activities. These compounds exhibited significant potential, highlighting the relevance of 1,2,4-triazole derivatives in the development of new antioxidant agents (Bekircan et al., 2008).
Corrosion Inhibition
Another application involves the use of 1,2,4-triazole derivatives as corrosion inhibitors. A study explored the efficiency of such derivatives in protecting mild steel surfaces in hydrochloric acid solution, demonstrating that these compounds can effectively inhibit corrosion, which is crucial for industrial applications (Bentiss et al., 2007).
Molecular Structures and Coordination Chemistry
The crystal structure of a rhenium carbonyl complex involving a phenyl-pyridin-2-yl-1H-1,2,4-triazole ligand was determined, revealing insights into coordination chemistry and molecular interactions. Such studies are essential for developing new materials and catalysts (Piletska et al., 2014).
Antifungal Activities
1,2,4-Triazole derivatives containing oxime ether and phenoxy pyridine moiety were synthesized and their antifungal activities evaluated against various phytopathogens. Compounds exhibited moderate to high fungicidal activities, underscoring the potential of triazole derivatives in agricultural applications (Bai et al., 2020).
Properties
IUPAC Name |
[3-(2-chlorophenyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-18-4-2-1-3-17(18)15-9-10-23(11-15)19(25)14-5-7-16(8-6-14)24-12-21-22-13-24/h1-8,12-13,15H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNHVSMMUHLMQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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